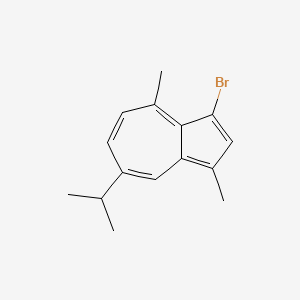![molecular formula C16H19N3O4S B14375096 3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide CAS No. 90233-65-1](/img/structure/B14375096.png)
3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxyphenyl group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dimethylsulfamoyl and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring is reacted with the benzamide core.
Addition of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be added via a sulfonamide formation reaction, where dimethylamine is reacted with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)benzamide: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and biological activities.
3-Amino-N-(4-methoxyphenyl)benzamide: Contains an amino group instead of the dimethylsulfamoyl group, leading to variations in reactivity and applications.
N-(4-Methoxyphenyl)-3-(methylsulfamoyl)benzamide:
Uniqueness
3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide is unique due to the presence of both the dimethylsulfamoyl and methoxyphenyl groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
90233-65-1 |
|---|---|
Molecular Formula |
C16H19N3O4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(dimethylsulfamoylamino)-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H19N3O4S/c1-19(2)24(21,22)18-14-6-4-5-12(11-14)16(20)17-13-7-9-15(23-3)10-8-13/h4-11,18H,1-3H3,(H,17,20) |
InChI Key |
STHYKAXCOLVRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


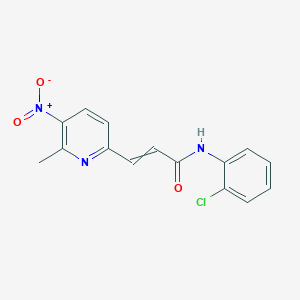
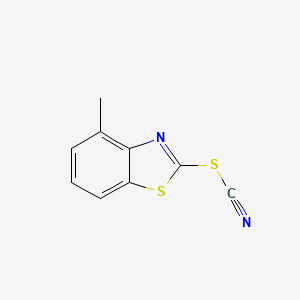
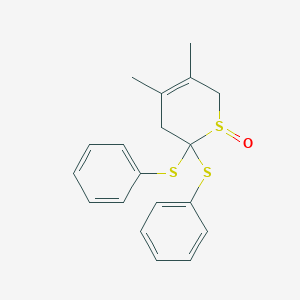
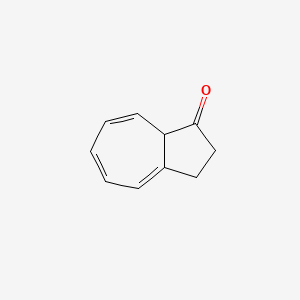

![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
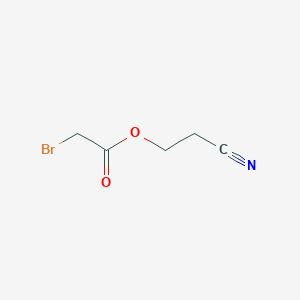
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
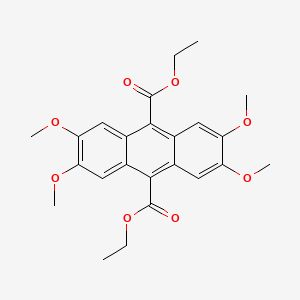
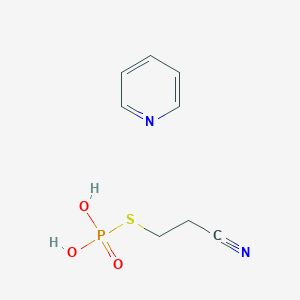
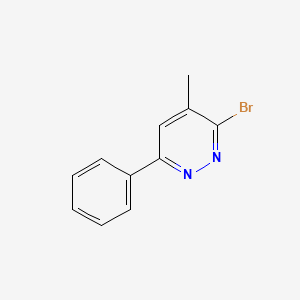
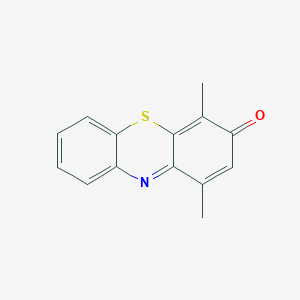
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
